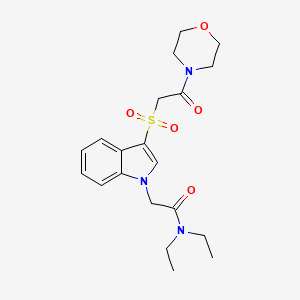
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. ESI-09 has been shown to have a high affinity for the RAC1 protein, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.
科学研究应用
ESI-09 has been widely used in scientific research to study the role of RAC1 in various cellular processes. For example, ESI-09 has been used to investigate the role of RAC1 in cancer cell migration and invasion (Zhang et al., 2017), neuroinflammation (Yin et al., 2018), and bone formation (Wang et al., 2019). ESI-09 has also been used to study the effects of RAC1 inhibition on the development of Alzheimer's disease (Zhang et al., 2019) and the regulation of autophagy (Zhang et al., 2020).
作用机制
ESI-09 is a selective inhibitor of RAC1, which is a member of the Rho family of small GTPases. RAC1 regulates various cellular processes by controlling actin cytoskeleton dynamics and cell adhesion. ESI-09 inhibits the activity of RAC1 by binding to the switch II region of the protein, which is involved in the binding of GTP and the regulation of RAC1 activity.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. For example, ESI-09 inhibits the migration and invasion of cancer cells by blocking the activation of RAC1 (Zhang et al., 2017). ESI-09 also inhibits the production of pro-inflammatory cytokines in microglial cells by suppressing the activation of RAC1 (Yin et al., 2018). In addition, ESI-09 promotes bone formation by inhibiting the differentiation of osteoclasts (Wang et al., 2019). ESI-09 has also been shown to protect against β-amyloid-induced neuronal damage in Alzheimer's disease by inhibiting the activation of RAC1 (Zhang et al., 2019).
实验室实验的优点和局限性
ESI-09 has several advantages for lab experiments. First, ESI-09 is a small molecule inhibitor that can be easily synthesized and has a high affinity for RAC1. Second, ESI-09 is selective for RAC1 and does not affect the activity of other small GTPases. Third, ESI-09 can be used to study the role of RAC1 in various cellular processes in vitro and in vivo.
However, there are also limitations to the use of ESI-09 in lab experiments. First, the off-target effects of ESI-09 on other proteins cannot be completely ruled out. Second, the effects of ESI-09 on RAC1 activity may vary depending on the cell type and experimental conditions. Third, the optimal concentration and duration of ESI-09 treatment may need to be determined for each experimental system.
未来方向
For the use of ESI-09 include studying the role of RAC1 in other cellular processes and developing new therapeutic strategies for the treatment of various diseases.
合成方法
The synthesis of ESI-09 involves several steps, including the protection of the indole nitrogen, the sulfonylation of the protected indole, and the deprotection of the indole nitrogen. The final product is obtained through the reaction of the deprotected indole with diethyl acetamidomalonate. The synthesis of ESI-09 has been described in detail in a publication by Gao et al. (2013).
属性
IUPAC Name |
N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-3-21(4-2)19(24)14-23-13-18(16-7-5-6-8-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h5-8,13H,3-4,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGTPUSLKSKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

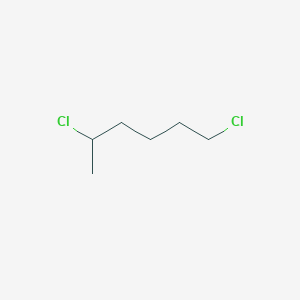
![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)
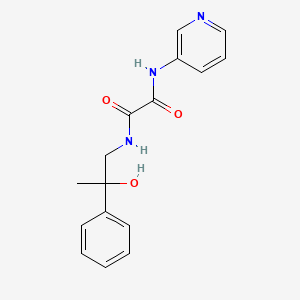
![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)
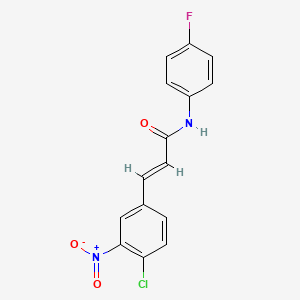

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)
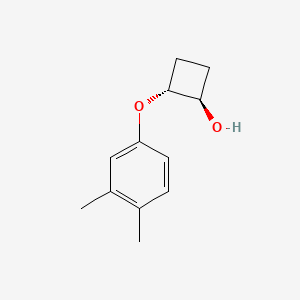
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)